REACTION_SMILES
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[CH2:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[N:15]1[CH2:16][CH:17]([CH3:22])[O:18][CH:19]([CH3:21])[CH2:20]1.[CH:23]([N:24]([CH2:25][CH3:26])[CH:27]([CH3:28])[CH3:29])([CH3:30])[CH3:31].[Cl:1][C:2]([O:3][CH:4]([Cl:5])[CH3:6])=[O:7].[Cl:50][CH2:51][Cl:52].[F:38][c:39]1[c:40]([CH:41]=[O:42])[cH:43][c:44]([N+:47](=[O:48])[O-:49])[cH:45][cH:46]1.[K+:32].[K+:33].[O-:34][C:35]([O-:36])=[O:37]>>[N:15]1([c:39]2[c:40]([CH:41]=[O:42])[cH:43][c:44]([N+:47](=[O:48])[O-:49])[cH:45][cH:46]2)[CH2:16][CH:17]([CH3:22])[O:18][CH:19]([CH3:21])[CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(Cc2ccccc2)CC(C)O1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc([N+](=O)[O-])ccc1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Type
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product
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Smiles
|
CC1CN(c2ccc([N+](=O)[O-])cc2C=O)CC(C)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |